molecular formula C16H13NO3 B215348 4-(4-methoxyanilino)-2H-chromen-2-one

4-(4-methoxyanilino)-2H-chromen-2-one

Cat. No.: B215348
M. Wt: 267.28 g/mol
InChI Key: RLYGOWSMMOJJCI-UHFFFAOYSA-N
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Description

4-(4-methoxyanilino)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyanilino)-2H-chromen-2-one typically involves the condensation of 4-methoxyaniline with a suitable chromen-2-one precursor. One common method is the reaction of 4-methoxyaniline with 4-chloro-2H-chromen-2-one in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyanilino)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-(4-methoxyanilino)-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxyanilino)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)amino]-2H-chromen-2-one
  • 4-[(4-methoxyanilino)methyl]-2H-chromen-2-one
  • 2-methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

4-(4-methoxyanilino)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-(4-methoxyanilino)chromen-2-one

InChI

InChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)17-14-10-16(18)20-15-5-3-2-4-13(14)15/h2-10,17H,1H3

InChI Key

RLYGOWSMMOJJCI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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